Product packaging for Tetrahydrofuran-2-amine(Cat. No.:CAS No. 127662-20-8)

Tetrahydrofuran-2-amine

Cat. No.: B190094
CAS No.: 127662-20-8
M. Wt: 87.12 g/mol
InChI Key: KQOATKAFTRNONV-UHFFFAOYSA-N
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Description

Foundational Significance of Cyclic Amine Motifs in Chemical Research

Saturated cyclic amines, including pyrrolidines, piperidines, and their heteroatom-containing analogues like tetrahydrofurans with amine substituents, are prominent and recurring structural motifs in a vast number of medicinal compounds and natural products. mdpi.comacs.org Their prevalence is not coincidental; the nucleophilic and basic nature of the amine, combined with the conformational rigidity of the cyclic scaffold, imparts critical properties that influence biological activity, bioavailability, and solubility. researchgate.netmdpi.com

These "privileged scaffolds" are key components in numerous FDA-approved drugs and biologically active natural products. acs.orgresearchgate.net The defined three-dimensional structure of cyclic amines allows for precise spatial orientation of functional groups, which is crucial for effective interaction with biological targets such as enzymes and receptors. sugar-energy.com Consequently, the development of synthetic methods to create and functionalize these heterocyclic systems is a major focus of modern chemical research, aiming to expand the accessible chemical space for drug discovery and the synthesis of fine chemicals. mdpi.comnih.govrsc.org

Overview of the Tetrahydrofuran-2-amine Structural Class and its Synthetic Potential

This compound, with the chemical formula C₄H₉NO, features a five-membered saturated ether ring (tetrahydrofuran or oxolane) with an amine group attached to the carbon adjacent to the oxygen atom (the C2 position). nih.gov This arrangement makes it a chiral molecule, and its enantiomers are valuable building blocks in asymmetric synthesis. chemimpex.comcymitquimica.com The closely related and more commonly utilized synthetic intermediate is tetrahydrofurfurylamine (B43090), where the amine is separated from the ring by a methylene (B1212753) (CH₂) group. chemimpex.comcaymanchem.com Both structures provide a versatile platform for synthesizing more complex molecules.

The synthetic potential of this structural class is significant due to the presence of two key reactive sites: the nucleophilic amine group and the stable tetrahydrofuran (B95107) ring. The amine can be readily modified through reactions like amidation and reductive amination to build larger molecular frameworks. sugar-energy.comrsc.org The tetrahydrofuran ring, while generally stable, provides specific stereochemical and solubility properties to the final molecule. sugar-energy.comsci-hub.se

This class of compounds serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals. chemimpex.comsmolecule.com For example, derivatives are used to create anti-cancer agents that target topoisomerase I, orally bioavailable inhibitors for stearoyl-CoA desaturase 1, and analogues of drugs like the HIV protease inhibitor Amprenavir and the anti-diabetic SGLT2 inhibitor Empagliflozin. chemicalbook.comresearchgate.net The ability to introduce this chiral motif can significantly enhance the biological activity and pharmacokinetic properties of a target molecule. chemimpex.comsci-hub.se

Table 1: Physicochemical Properties of this compound This table is interactive. Users can sort columns by clicking on the headers.

Property Value Source
Molecular Formula C₄H₉NO nih.gov
Molecular Weight 87.12 g/mol nih.gov
IUPAC Name oxolan-2-amine nih.gov
CAS Number 127662-20-8 nih.govguidechem.com
Complexity 46.8 guidechem.com
Hydrogen Bond Acceptor Count 2 guidechem.com
Topological Polar Surface Area 35.2 Ų guidechem.com
Monoisotopic Mass 87.068413911 Da nih.gov

Current Research Frontiers and Challenges in this compound Chemistry

While the utility of this compound and its derivatives is well-established, research continues to push the boundaries of their application and synthesis. A major frontier is the development of more efficient and selective methods for their construction and subsequent modification.

Synthesis and Functionalization: A key challenge in contemporary organic synthesis is the direct functionalization of C–H bonds, as this avoids the need for pre-functionalized starting materials, making syntheses more atom- and step-economical. europa.eu Significant efforts are focused on the site-selective C–H functionalization of saturated cyclic amines, including those with a tetrahydrofuran core. acs.orgnih.gov Developing catalysts, often based on transition metals like ruthenium or palladium, that can selectively activate a specific C–H bond (e.g., at the α, β, or γ position relative to the nitrogen) is a formidable challenge due to the ubiquity and general inertness of these bonds. rsc.orgeuropa.euthieme.de Recent advances include iron-based biocatalytic strategies and electrochemical methods to achieve this goal under milder conditions. acs.orgthieme-connect.com

Stereoselectivity: Another significant challenge is controlling stereoselectivity during the synthesis of substituted tetrahydrofurans. researchgate.netuni-saarland.de Because biological activity is often dependent on the specific 3D arrangement of a molecule, creating a single desired stereoisomer is crucial. cymitquimica.com Researchers are exploring formal [3+2]-cycloaddition reactions and palladium-catalyzed oxidative cyclizations to construct the tetrahydrofuran ring with high diastereoselectivity. researchgate.netacs.org However, achieving high selectivity can be difficult, especially when creating multiple stereocenters. uni-saarland.dechemistryviews.org

Green Chemistry: Modern research also emphasizes the development of environmentally benign synthetic routes. This includes creating one-pot reactions, using microwave assistance, or employing green solvents like deep eutectic solvents to reduce waste and energy consumption in the synthesis of cyclic amines. mdpi.commdpi.com The selective synthesis of tetrahydrofuran-derived amines from biomass-derived feedstocks is another promising green chemistry approach that is currently being explored.

Table 2: Examples of Research in Tetrahydrofuran Amine Synthesis This table is interactive. Users can sort columns by clicking on the headers.

Research Area Focus Key Challenge Recent Approach Source
C-H Functionalization Direct alkylation/arylation of the cyclic amine core. Regio- and stereoselectivity. Ruthenium or Palladium-catalyzed reactions with directing groups. europa.euacs.org
Asymmetric Synthesis Enantioselective formation of substituted THF rings. Control of multiple stereocenters. Sequential Henry reaction and iodocyclization. chemistryviews.org
Ring-Opening Reactions Stereospecific synthesis of acyclic structures from cyclic precursors. Maintaining stereochemical integrity. Nickel-catalyzed Kumada-type coupling of aryl-substituted THFs. escholarship.org
Biocatalysis Enzymatic carbene transfer for C-H functionalization. Catalyst efficiency and substrate scope. Use of engineered iron-based enzymes. acs.org
Green Synthesis Cyclization of amino-alcohols. Selectivity between cyclic amine and lactam products. Ruthenium-catalyzed reactions with additives (water or ketone). rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO B190094 Tetrahydrofuran-2-amine CAS No. 127662-20-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

127662-20-8

Molecular Formula

C4H9NO

Molecular Weight

87.12 g/mol

IUPAC Name

oxolan-2-amine

InChI

InChI=1S/C4H9NO/c5-4-2-1-3-6-4/h4H,1-3,5H2

InChI Key

KQOATKAFTRNONV-UHFFFAOYSA-N

SMILES

C1CC(OC1)N

Canonical SMILES

C1CC(OC1)N

Origin of Product

United States

Synthetic Methodologies for Tetrahydrofuran 2 Amine and Advanced Derivatives

Catalytic Approaches to Tetrahydrofuran-Derived Amines

Catalytic methods offer efficient pathways to tetrahydrofuran-containing amines, often starting from biomass-derived molecules. These strategies primarily involve the formation of a C-N bond and the saturation of the furan (B31954) ring, though not always in a single process.

Reductive Amination Strategies from Furan-Derived Precursors

Reductive amination is a powerful tool for amine synthesis, typically involving the reaction of a carbonyl compound with an amine source in the presence of a reducing agent. While direct reductive amination of a furan-based precursor to yield Tetrahydrofuran-2-amine is not extensively documented, the principles are well-established through the synthesis of closely related structures, such as tetrahydrofurfurylamine (B43090) from furfural (B47365). This process involves the initial formation of an imine from the aldehyde, followed by hydrogenation of both the imine and the furan ring. acs.org

A related approach involves the reductive amination of lactols like 2-hydroxytetrahydrofuran (B17549), which exists in equilibrium with its open-chain aldehyde form. For instance, the reductive amination of the six-membered ring analogue, 2-hydroxytetrahydropyran, has been successfully employed to synthesize 5-amino-1-pentanol (B144490) over nickel-based catalysts. researchgate.netrsc.org This demonstrates the potential for applying similar strategies to five-membered rings.

Heterogeneous catalysts are widely used for the synthesis of amines from furan derivatives due to their efficiency, reusability, and industrial applicability. Nickel, cobalt, and palladium catalysts are particularly prominent.

Palladium supported on alumina (B75360) (Pd/Al₂O₃) has proven effective for the transformation of furan-derived ketones into tetrahydrofuran-derived amines using ammonia (B1221849) or other amines as the nitrogen source and molecular hydrogen as the reductant. acs.org This system can achieve high yields (up to 98%) and operates under mild conditions. acs.org For example, a one-pot, two-step strategy starting from furfural can produce 5-methyl-1-(tetrahydrofuran-2-yl)hexan-3-amine in 85% yield. acs.org

Nickel catalysts, particularly Raney® Ni and supported Ni systems, are workhorses in hydrogenation and reductive amination. Raney® Co has also been investigated for its catalytic activity in these transformations. researchgate.net In the reductive amination of 2-hydroxytetrahydropyran, Ni-Al₂O₃ catalysts prepared by co-precipitation have shown high efficacy, with a 50 wt% Ni loading achieving a 91.3% yield of 5-amino-1-pentanol under mild conditions (60 °C, 2 MPa H₂). rsc.org The performance is attributed to highly dispersed metallic Ni sites combined with strong Lewis acid sites on the support. rsc.org Similarly, Ni supported on hydroxylapatite nanorods (Ni-HAP) is also efficient for the same transformation. researchgate.net

The table below summarizes representative results for the reductive amination of furan- and pyran-derived precursors to related amines using various heterogeneous catalysts.

Table 1: Heterogeneous Catalysis in Reductive Amination of Furan/Pyran Derivatives

Precursor Nitrogen Source Catalyst Temperature (°C) H₂ Pressure (MPa) Product Yield (%) Reference(s)
Furan-derived ketones NH₃ / Amines Pd/Al₂O₃ - - THF-derived amines up to 98% acs.org
Furfural NH₃ / Amines Pd/Al₂O₃ - - 5-methyl-1-(tetrahydrofuran-2-yl)hexan-3-amine 85% acs.org
2-Hydroxytetrahydropyran NH₃ 50Ni-Al₂O₃ 60 2 5-Amino-1-pentanol 91.3% rsc.org
2-Hydroxytetrahydropyran NH₃ 10Ni-HAP 80 2 5-Amino-1-pentanol 92% researchgate.net
Furan-2,5-dicarbaldehyde (B19676) dioxime H₂ 5% Pd/Al₂O₃ 100 4.5 2,5-bis(aminomethyl)tetrahydrofuran 50% google.com

While heterogeneous catalysis dominates the landscape of reductive amination of furanics, homogeneous catalysts offer potential advantages in terms of selectivity and milder reaction conditions. However, specific examples of homogeneous catalysts being applied to the synthesis of this compound from furan-derived precursors are not prominent in the reviewed literature. General principles of homogeneous reductive amination, often employing iridium or ruthenium complexes, could theoretically be applied, but this remains an area for further exploration. researchgate.net

Heterogeneous Catalysis (e.g., Pd/Al2O3, Raney Co, Ni)

Palladium-Mediated Transformations and Tetrahydrofuran (B95107) Ring-Opening Processes

Palladium catalysis is a versatile tool in organic synthesis. While not leading to the target compound, a notable palladium-catalyzed reaction involving tetrahydrofuran is its ring-opening. This process can occur when primary aromatic amines react with peroxidic tetrahydrofuran in the presence of a Pd/C catalyst and hydrogen, yielding 4-N-arylamino-1-butanols. dntb.gov.ua This transformation underscores a potential competing pathway when attempting direct amination of the THF ring under certain reductive conditions.

More direct approaches to functionalizing the THF ring at the 2-position include metal-catalyzed C-H amination. For instance, a copper(II) chloride/bipyridine system can catalyze the oxidative C-H/N-H cross-dehydrogenative coupling (CDC) of tetrahydrofuran with indoles or carbazoles, providing N-substituted 2-aminotetrahydrofurans in good to excellent yields. nih.govacs.org Although this method was demonstrated with specific N-nucleophiles and not palladium, it represents a key strategy for forming a C-N bond directly at the desired position of the pre-formed THF ring.

Hydrogenation Strategies for Amine Formation

The hydrogenation of a furan ring to a tetrahydrofuran ring is a critical step in many synthetic routes starting from biomass. This saturation is typically achieved using hydrogen gas and a heterogeneous catalyst. Catalysts such as Pd/C, Rh/C, Raney® Ni, and Ni/SiO₂ are commonly employed. researchgate.net The choice of catalyst and reaction conditions can influence the selectivity, for instance, avoiding the over-reduction of other functional groups. researchgate.net In the context of synthesizing tetrahydrofuran amines, this hydrogenation can be performed sequentially after the amine functionality has been introduced to the furan precursor, or concurrently during a one-pot reductive amination process where both the imine and the furan ring are reduced. acs.orggoogle.com For example, the hydrogenation of furan-2,5-dicarbaldehyde dioxime over 5% Pd/Al₂O₃ yields 2,5-bis(aminomethyl)tetrahydrofuran, demonstrating the simultaneous reduction of the oxime groups and the furan ring. google.com

Stereoselective Synthesis of Chiral this compound Scaffolds

The synthesis of enantiomerically pure aminotetrahydrofurans is of high importance, particularly for pharmaceutical applications. The 2-aminotetrahydrofuran core is a privileged scaffold found in nucleosides and their synthetic analogues like AZT. acs.org

A significant breakthrough in this area is the iron-catalyzed [3+2] annulation of donor-acceptor aminocyclopropanes with aldehydes. acs.orgacs.org This method provides a stereoselective and atom-economic route to 2-aminotetrahydrofurans. The reaction, catalyzed by iron(III) chloride on alumina, proceeds with excellent yields (71-99%) and high diastereoselectivity (up to >20:1 dr), favoring the cis-2,5-substituted product. acs.org The reaction is notable for being the first of its kind using aminocyclopropanes, directly assembling the valuable aminotetrahydrofuran core. acs.org

Other stereoselective methods have been developed for related structures. A domino reaction involving Rh-catalyzed N-H olefin aziridination followed by intramolecular ring-opening of the resulting aziridine (B145994) with a tethered alcohol provides a mild, stereocontrolled synthesis of cis-2,3-aminotetrahydrofurans. rsc.org Additionally, syntheses starting from chiral precursors, such as 2-deoxy-D-ribose, have been developed to produce building blocks like trans-(2S,3S)-3-aminotetrahydrofuran-2-carboxylic acid, which can be incorporated into peptide nucleic acids. nih.gov

The table below highlights key findings in the stereoselective synthesis of aminotetrahydrofuran scaffolds.

Table 2: Stereoselective Synthesis of Chiral Aminotetrahydrofuran Scaffolds

Reaction Type Catalyst / Reagent Precursors Product Key Outcome Reference(s)
[3+2] Annulation FeCl₃ on Al₂O₃ Aminocyclopropanes, Aldehydes cis-2-Aminotetrahydrofurans Excellent yields (71-99%) and diastereoselectivity (up to >20:1) acs.orgacs.org
Aziridination / Cyclization Rh-catalyst Styryl alcohols, Aminating reagent cis-2,3-Aminotetrahydrofurans Stereocontrolled access to N-H and N-Me aminoethers rsc.org
Multi-step synthesis - 2-Deoxy-D-ribose trans-(2S,3S)-3-Aminotetrahydrofuran-2-carboxylic acid 11-step synthesis with 6.7% overall yield nih.gov
Mitsunobu Cyclization DEAD / PPh₃ Diol precursors (2S,3S)- and (2R,3R)-3-Aminotetrahydrofuran-2-yl)imidazoles Stereoselective synthesis of histamine (B1213489) H₃-ligand precursors dntb.gov.ua

Chiral Auxiliary-Mediated Asymmetric Induction

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org This strategy is a cornerstone of asymmetric synthesis, enabling the selective production of a desired stereoisomer. wikipedia.org The auxiliary guides the incoming reagent to a specific face of the molecule, and after the transformation, it can often be removed and recycled. wikipedia.org

N-tert-butanesulfinamide has emerged as a highly effective chiral auxiliary in the synthesis of chiral amines. wikipedia.orgrsc.org Its widespread use is attributed to its commercial availability, ease of handling, and the high diastereoselectivities it imparts in nucleophilic additions to the corresponding N-sulfinylimines. rsc.orgresearchgate.net The tert-butylsulfinyl group effectively directs the stereochemical course of the reaction, and it can be readily cleaved after the desired transformation. rsc.org

One of the key applications involves the condensation of a chiral sulfinamide with a ketone to generate a chiral sulfinylketimine. researchgate.net Subsequent reduction of this intermediate furnishes an α-chiral primary amine with a high degree of stereocontrol. researchgate.net The stereoselectivity of this process can be rationalized by a six-membered ring transition state where the nitrogen and oxygen of the sulfinyl imine coordinate to a metal, such as magnesium from a Grignard reagent. wikipedia.org

A general one-pot synthesis of sulfinamides has been developed using organometallic reagents, a sulfur dioxide surrogate like DABSO, and various nitrogen-based nucleophiles. acs.orgnih.gov This method involves the in situ formation of a sulfinyl chloride intermediate which then reacts with an amine to provide the desired sulfinamide. acs.orgnih.gov This approach is compatible with a broad range of organometallic reagents and amines, including primary and secondary amines, anilines, and amides. acs.orgnih.gov

Table 1: One-Pot Synthesis of Sulfinamides

Organometallic Reagent (RMgX) Nucleophile Product Yield (%)
PhMgBr Et2NH 75
4-MeOC6H4MgBr Piperidine 83
n-BuLi Morpholine 65
2-ThienylMgBr NH3 52

Data sourced from studies on one-pot sulfinamide synthesis. nih.gov

Asymmetric Catalysis for Enantio- and Diastereocontrol

Asymmetric catalysis provides a more atom-economical approach to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. sfu.ca

The asymmetric hydrogenation of imines is one of the most direct and efficient methods for preparing chiral amines. dicp.ac.cnacs.org Various transition metals, including palladium, iridium, rhodium, and ruthenium, have been successfully employed as catalysts for this transformation. dicp.ac.cnrsc.org

Palladium complexes, in particular, have shown high efficacy in the asymmetric hydrogenation of activated imines. dicp.ac.cn For instance, Pd(OAc)2 in combination with bulky phosphine (B1218219) ligands like DTBM-SegPhos has been used for the highly enantioselective hydrogenation of sterically hindered N-tosylimines, achieving excellent yields and enantiomeric excesses (ee). nih.gov The choice of ligand is crucial, with bulky ligands often leading to higher conversion rates and enantioselectivities. nih.gov The solvent can also play a significant role; for example, 2,2,2-trifluoroethanol (B45653) (TFE) has been found to be an effective solvent for Pd-catalyzed imine hydrogenations. dicp.ac.cn

Iron complexes have also emerged as effective catalysts for the asymmetric hydrogenation of both ketones and imines. acs.org Iron(II) complexes containing unsymmetrical P–N–P′ pincer ligands can catalyze the hydrogenation of activated imines with high enantioselectivity. acs.org

Table 2: Metal-Catalyzed Asymmetric Hydrogenation of Imines

Catalyst System Substrate Type Enantiomeric Excess (ee) Reference
Pd(OAc)2 / (R)-DTBM-SegPhos N-tosylimine up to 99% nih.gov
Pd(OCOCF3)2 / SynPhos N-diphenylphosphinyl ketimine 87-99% dicp.ac.cn
Ir / (R,R)-f-SpiroPhos Cyclic 2-aryl imine High rsc.org
Iron P-NH-P' complex Activated imine up to 90% acs.org

Palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with aldehydes and ketones represents a direct and efficient route to methylenetetrahydrofurans. nih.govnih.gov The development of novel phosphoramidite (B1245037) ligands with a stereogenic phosphorus atom has enabled the first asymmetric synthesis of these valuable heterocyclic scaffolds. nih.gov This method allows for the formation of chiral disubstituted tetrahydrofurans in good yields and with high enantioselectivity. nih.gov

The reaction tolerates a range of aromatic ketones, a substrate class previously challenging in Pd-TMM reactions. nih.gov The use of bulky phosphoramidite ligands has been a key factor in the success of these transformations, leading to improved catalytic activity and allowing reactions with highly substituted acceptors under mild conditions. nih.gov In some cases, the addition of a co-catalyst like In(acac)3 can enhance the reaction, although excellent yields can also be obtained without it for certain substrates. nih.gov

A diastereoselective method for synthesizing 2,5-cis disubstituted tetrahydrofuran derivatives via a Pd(0)-catalyzed [3+2] cycloaddition of vinylcyclopropanes and aldehydes has also been developed. acs.org This reaction works particularly well for electron-poor aldehydes, suggesting an aldol-type mechanism. acs.org

Chiral Lewis acids and Brønsted acids/bases are powerful tools in asymmetric catalysis, capable of activating substrates towards nucleophilic attack in a stereocontrolled manner. researchgate.netresearchgate.net

In the context of synthesizing tetrahydrofuran derivatives, a Brønsted-base catalyzed enantioselective (3+2) annulation of donor-acceptor cyclopropanes with aldehydes and ketones has been reported. researchgate.net This reaction, catalyzed by a chiral bifunctional Brønsted base, provides access to enantioenriched 2,3,5-substituted tetrahydrofurans. researchgate.net

Cooperative catalysis, where a chiral Lewis acid and an achiral Lewis acid work in concert, has been shown to be an effective strategy for the enantioselective C–H functionalization of amines. nih.gov For example, the combination of B(C6F5)3 and a chiral Mg–PyBOX complex can promote the stereoselective reaction between an in situ generated chiral magnesium enolate and an electrophile, leading to β-amino carbonyl compounds. nih.gov

The combination of a chiral sulfinamidourea and a strong achiral Brønsted acid can be used to catalyze the enantioselective Povarov reaction, a formal [4+2] cycloaddition of N-aryl imines with electron-rich olefins, to produce chiral tetrahydroquinolines. nih.gov The chiral urea (B33335) co-catalyst associates with the protonated substrate through the counteranion, controlling the facial selectivity of the subsequent nucleophilic attack. nih.gov

Asymmetric Cycloaddition Reactions (e.g., Pd-TMM Cycloadditions)

Radical Cyclization Routes to Tetrahydrofuran Derivatives

Radical cyclization reactions offer a powerful method for the construction of cyclic systems, including tetrahydrofurans. scispace.comdiva-portal.org These reactions often proceed under mild conditions and exhibit good functional group tolerance. scispace.com

The 5-exo cyclization of 4-pentenoxyl radicals is a common strategy for synthesizing substituted tetrahydrofurans. rsc.org The stereoselectivity of these cyclizations can be influenced by substituents on the radical precursor. rsc.org For instance, intramolecular 4-pentenoxyl radical additions to a cyclohexene (B86901) ring have been shown to proceed with high cis-specificity. rsc.org

Lewis acids can be used to control the diastereoselectivity in radical cyclizations leading to tetrahydrofuran derivatives. diva-portal.org For example, in the synthesis of 2,4-disubstituted tetrahydrofurans, the addition of trialkylaluminums can reverse the diastereoselectivity from the trans-isomer to the cis-isomer. diva-portal.org

Reductive radical cyclization of β-(allyloxy)alkyl aryl selenides, initiated by tributyltin hydride and AIBN, provides 2-substituted 4-methyltetrahydrofurans in high yields, typically with a preference for the trans isomer. acs.org The stereoselectivity can be further enhanced by conducting the reaction at lower temperatures. acs.org

An unexpected radical addition of tetrahydrofuran to N-sulfonyl imines, initiated by dimethylzinc (B1204448) and a trace amount of air, has been observed. scispace.com This discovery has led to the development of asymmetric variants using chiral N-sulfinyl imines to produce the tetrahydrofuran adducts with good stereoselectivity. scispace.com

Biomass-Derived Feedstocks in Sustainable Tetrahydrofuran Amine Synthesis

The imperative to transition from fossil-based resources to renewable feedstocks has positioned biomass as a critical component in the sustainable production of chemicals. rsc.org Carbohydrates, the primary constituents of biomass, offer a low-cost, readily available, and stereochemically rich foundation for synthesizing valuable nitrogen-containing compounds. nih.govnih.gov The conversion of biomass-derived platform molecules into amines is a key strategy for value-addition, aligning with green chemistry principles by offering pathways with higher atom economy and reduced waste compared to traditional hydrocarbon amination. acs.org

A significant pathway to tetrahydrofuran (THF)-derived amines begins with furfural, a platform chemical produced on a large scale from the dehydration of C5 sugars found in lignocellulosic biomass. rsc.org Research has demonstrated efficient catalytic systems for transforming furfural and its derivatives into THF-amines. One notable method is the reductive amination of furan-derived ketones, which can be synthesized from furfural. Using a palladium on alumina (Pd/Al₂O₃) catalyst with ammonia (NH₃) or other amines as the nitrogen source and molecular hydrogen (H₂) as the reducing agent, high yields of THF-derived amines (up to 98%) have been achieved. acs.orgresearchgate.net

Another sustainable approach involves biocatalysis, which circumvents the often complex protection-deprotection steps required in traditional chemical syntheses. nih.gov Transaminase (TAm) enzymes have been successfully employed for the amination of sugar-derived tetrahydrofuran aldehydes. nih.govnih.govresearchgate.net These aldehydes are generated through the regioselective dehydration of common biomass sugars such as L-arabinose, D-ribose, D-xylose, and L-rhamnose. nih.gov The enzymatic process provides access to cyclic aminodiols with high conversion rates. nih.gov

Table 1: Chemocatalytic Synthesis of THF-Amines from Furfural Derivatives This table is interactive. Users can sort columns by clicking on the headers.

Starting Material Catalyst Nitrogen Source Key Product Yield Reference
Furan-derived ketones Pd/Al₂O₃ NH₃ / Amines THF-derived amines Up to 98% acs.orgresearchgate.net
Furfural (via aldol (B89426) condensation product) Pd/Al₂O₃ NH₃ 5-methyl-1-(tetrahydrofuran-2-yl)hexan-3-amine 85% acs.orgresearchgate.net

Table 2: Biocatalytic Synthesis of THF-Amines from Sugar-Derived Aldehydes This table is interactive. Users can sort columns by clicking on the headers.

Starting Aldehyde Derived From Enzyme Amine Donor Product Class Isolated Yield (of Boc-derivative) Reference
L-arabinose Cv-TAm or Rh-TAm (S)-MBA Cyclic aminodiol 76% nih.gov
D-ribose Cv-TAm or Rh-TAm (S)-MBA Cyclic aminodiol 65% nih.gov
D-xylose Cv-TAm or Rh-TAm (S)-MBA Cyclic aminodiol 58% nih.gov

Modular and Convergent Synthesis Strategies for Complex this compound Architectures

The construction of complex molecular frameworks benefits significantly from modular and convergent synthetic strategies, which allow for the efficient assembly of diverse structures from simpler, readily available building blocks. google.comrsc.orgacs.org These approaches are particularly valuable for creating libraries of complex this compound derivatives for various applications.

A modular approach has been developed to generate a library of secondary and tertiary tetrahydrofurfurylamines under mild conditions. researchgate.net Starting with furfural, a variety of amines can be used as the nitrogen source in a reductive amination process, catalyzed by commercially available Pd/Al₂O₃ at ambient temperature and pressure (25 °C, 1 bar H₂). researchgate.net This modularity allows for the systematic variation of the substituent on the nitrogen atom, providing rapid access to a diverse range of functionalized tetrahydrofuran amine derivatives with excellent yields. researchgate.net Such strategies, which eliminate the need for pre-functionalized starting materials, represent a significant advancement in the efficient construction of complex and medicinally relevant molecules. acs.org

Table 3: Convergent Synthesis of a Complex THF-Amine Derivative This table is interactive. Users can sort columns by clicking on the headers.

Starting Materials Catalyst System Reaction Sequence Final Product Overall Yield Reference
Furfural, Methyl isobutyl ketone Amberlyst-26 (for condensation), Pd/Al₂O₃ (for amination) 1. Aldol Condensation2. Reductive Amination 5-methyl-1-(tetrahydrofuran-2-yl)hexan-3-amine 85% acs.orggoogle.com

Mechanistic Investigations of Tetrahydrofuran 2 Amine Forming Reactions

Elucidation of Catalytic Pathways via Isotopic Labeling and Kinetic Studies

Kinetic studies and isotopic labeling are powerful tools for unraveling complex reaction mechanisms. By substituting atoms with their isotopes (e.g., hydrogen with deuterium), chemists can probe whether a specific bond is broken in the rate-determining step of a reaction, an observation known as the kinetic isotope effect (KIE).

Mechanistic investigations into amination reactions frequently employ these techniques. For instance, in the study of transition-metal-catalyzed aminations, kinetic isotopic studies have been conducted to elucidate distinct mechanistic pathways. rsc.org The use of deuterated reagents can lead to observable changes in reaction rates and product distributions, providing strong evidence for proposed catalytic cycles. rsc.orgacs.org In one study on the coupling of cobalt-complexed propargyl cations mediated by tetrahydrofuran (B95107) (THF), a kinetic isotope effect was measured in both competitive and non-competitive experiments using normal THF and deuterated THF (THF-d8) to probe the role of THF in the reaction. acs.org

Isotopic labeling is also instrumental in tracking the fate of atoms throughout a reaction sequence. For example, labeling the nitrile group with ¹⁵N in a tetrahydrofuran derivative could be used to track the reaction pathway during ring-opening reactions. Furthermore, enantioselectivity in asymmetric reactions can be determined with high throughput by using isotopically labeled substrates and analyzing the products via electrospray ionization mass spectrometry. researchgate.net This method allows for rapid screening of reaction conditions and catalysts.

Table 1: Application of Isotopic Labeling and Kinetic Studies in Mechanistic Analysis

TechniqueSystem StudiedMechanistic InsightReference
Kinetic Isotope Effect (KIE)THF-mediated coupling of Co₂(CO)₆-complexed propargyl cationsDetermined the role of THF in the reaction mechanism by comparing rates with THF-d₀ and THF-d₈. acs.org acs.org
Kinetic Isotopic StudiesNickel-catalyzed C-N cross-coupling of toluene (B28343) and an amineHelped to elucidate two distinct mechanistic pathways depending on the base used. rsc.org rsc.org
Isotopic Labeling (¹⁵N)Ring-opening of tetrahydrofuran-3-carbonitrileProposed to track reaction pathways by following the labeled nitrile group.
Isotopically Labeled Substrates (ESI-MS)General asymmetric reactionsEnabled high-throughput determination of enantioselectivity. researchgate.net researchgate.net

Characterization of Key Intermediates and Transition States

The formation of tetrahydrofuran-2-amine derivatives often proceeds through a series of transient species, including key intermediates and transition states. Reductive amination of a ketone or aldehyde precursor is a common strategy, and its mechanism has been investigated in detail through computational studies. rsc.org

The reaction typically begins with the nucleophilic attack of the amine on the carbonyl group of an aldehyde or ketone. This step leads to the formation of a hemiaminal (or carbinolamine) intermediate. rsc.org Computational studies have shown that this initial step can be followed by an intramolecular proton transfer from the nitrogen to the oxygen. rsc.org The subsequent dehydration of the hemiaminal is a critical step that can proceed via different pathways, often leading to the formation of an enamine or an iminium ion , depending on the substitution pattern and reaction conditions (e.g., pH). rsc.org The final step involves the reduction of this unsaturated intermediate to yield the saturated amine product.

In some photochemical amination reactions, a zwitterionic intermediate is generated. rsc.orgresearchgate.net This occurs after an excited-state proton transfer between the reactants, creating a species with both a positive and a negative formal charge, which then allows for the nucleophilic addition of the amine. rsc.orgresearchgate.net The characterization of these often short-lived species relies heavily on a combination of spectroscopic methods and computational modeling, which can predict the geometries and energies of intermediates and the transition states that connect them. rsc.orgresearchgate.net

Table 2: Key Intermediates in this compound Formation

IntermediatePreceding StepSubsequent StepMethod of CharacterizationReference
Hemiaminal (Carbinolamine)Nucleophilic attack of amine on carbonylDehydration to enamine/iminium ionComputational Studies (DFT) rsc.org
Iminium IonDehydration of hemiaminal (acid-catalyzed)Reduction to amineComputational Studies (DFT) rsc.org
ZwitterionPhotoinduced proton transferIntramolecular nucleophilic additionMechanistic Proposal based on Product Analysis rsc.orgresearchgate.net
Aza-allyl Anionic IntermediateDeprotonation of imine rsc.orglibretexts.org-proton transferMechanistic Proposal acs.org

Understanding Ring-Opening and Ring-Closing Mechanisms

The construction of the tetrahydrofuran ring is the cornerstone of synthesizing these heterocycles. A variety of cyclization strategies have been developed, each with its own mechanistic underpinnings.

A predominant method is the intramolecular Williamson ether synthesis, an S_N2 reaction where a hydroxyl group attacks an alkyl halide or sulfonate within the same molecule (5-exo-tet cyclization). nih.govrsc.org This approach is often highly stereospecific, with the stereocenters in the final product being set in the acyclic precursor. nih.gov

Transition metal-catalyzed reactions provide powerful and versatile routes. Palladium-catalyzed reactions of γ-hydroxy alkenes with aryl bromides can form both a C-C and a C-O bond in a single process, proceeding via the intramolecular insertion of the olefin into a Pd(Ar)(OR) intermediate. organic-chemistry.org Copper-catalyzed methods have also been developed, such as the ring-opening cyclization of hydroxycyclopropanols, where a strained C-C bond is cleaved and a new C-O bond is formed to produce the THF ring. rsc.orgrsc.org

Other notable ring-closing strategies include:

Radical Cyclization : The cyclization of 3-oxa-5-hexenyl radicals can form substituted tetrahydrofurans, with diastereoselectivity influenced by the reaction conditions. diva-portal.org

Oxy-Michael Addition : The conjugate addition of an alcohol to an activated alkene, such as a nitroalkene, can be followed by an intramolecular nucleophilic substitution to close the ring. nih.gov

Epoxide Ring-Opening : A versatile method involves the intramolecular opening of a tethered epoxide by a hydroxyl group, or the intermolecular opening by a nucleophile that subsequently participates in a ring-closing reaction. nih.govnih.gov

These diverse mechanisms allow for the synthesis of a wide array of substituted tetrahydrofurans, providing chemists with multiple pathways to access complex target molecules. researchgate.net

Role of Catalysts and Ligands in Stereocontrol and Reactivity

In the synthesis of chiral molecules like this compound, controlling the stereochemical outcome is paramount. Asymmetric catalysis, which uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product, is the most elegant solution. uwindsor.canih.gov The catalyst and its associated ligands create a chiral environment that forces the reaction to proceed along one stereochemical pathway over another.

Transition metal catalysts, particularly those of rhodium, palladium, and copper, are widely used in conjunction with chiral ligands. frontiersin.orgresearchgate.net

Chiral Phosphine (B1218219) Ligands : Bidentate phosphine ligands such as BINAP and DuPhos are classic examples used in asymmetric hydrogenation and other transformations. nih.govnumberanalytics.com They coordinate to the metal center, creating a rigid and well-defined chiral pocket that directs the approach of the substrate.

Nitrogen-Based Ligands : Ligands like bisoxazolines (BOX) and pyridine-oxazolines (PyOX) are effective in a variety of metal-catalyzed reactions, including cycloadditions and aminations. numberanalytics.com

N-Heterocyclic Carbenes (NHCs) : Chiral NHCs have emerged as powerful ligands for a range of metals, enabling highly enantioselective transformations. frontiersin.org

A study on the asymmetric hydrogenation of α-aminomethylacrylates to produce chiral β²-amino acids (structurally related to the target amine) tested a large variety of rhodium catalysts with different phosphorus ligands. researchgate.net It was found that conversions and enantioselectivities were highly dependent on the catalyst, substrate structure, and reaction conditions, with enantiomeric excesses (ee) of up to 99% being achieved under optimized conditions. researchgate.net Similarly, cobalt-catalyzed oxidative cyclizations have been shown to produce 2,5-substituted tetrahydrofurans with high diastereoselectivity (dr >20:1). thieme-connect.com The choice of base can also play a critical role in determining the reaction pathway and product selectivity in catalyzed aminations. rsc.org

Table 3: Examples of Catalyst/Ligand Systems in Stereoselective Synthesis

Catalyst SystemReaction TypeKey FeatureAchieved SelectivityReference
Rhodium / Chiral Phosphorus LigandsAsymmetric HydrogenationCreates chiral environment for H₂ addition.Up to 99% ee researchgate.net
Co(II) / Chiral LigandAerobic Oxidative CyclizationStereoselective formation of 2,5-trans-THF derivatives.High dr (>20:1) thieme-connect.com
Palladium / dppeReaction of allylic alcoholsFormation of 3-vinyltetrahydrofurans.4:1 dr nih.gov
Rhodium CarboxamidesIntramolecular C-H InsertionHighly selective intramolecular cyclopropanations and C-H insertions.High ee nih.gov
Copper / Chiral Diamine LigandPhotoinduced Enantioconvergent AmidationCatalyzes enantioselective C-N bond formation.Good to high ee frontiersin.org

Acid-Base Equilibria and Proton Transfer Phenomena in Amine Systems

The chemistry of amines is dominated by the lone pair of electrons on the nitrogen atom, which makes them both basic and nucleophilic. openstax.org This dual reactivity is central to the mechanisms of their formation. Amines act as Brønsted-Lowry bases by accepting a proton from an acid to form a corresponding ammonium (B1175870) ion. libretexts.orglibretexts.org The strength of an amine as a base is quantified by its pKb, or more commonly, by the pKa of its conjugate acid (RNH₃⁺). openstax.orglibretexts.org Most simple alkylamines have conjugate acid pKa values in the range of 10-11. openstax.org

Proton transfer is a fundamental step in many amination reactions. rsc.orgacs.org In the reductive amination of a carbonyl compound, the reaction can be catalyzed by acid. Protonation of the carbonyl oxygen enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the amine. rsc.org Conversely, protonation of the amine itself renders it non-nucleophilic. The reaction medium's pH thus carefully balances the concentration of the reactive nucleophilic amine and the activated electrophilic substrate.

Computational studies have explored the intricate role of proton transfer. In the formation of the hemiaminal intermediate, an intramolecular proton transfer from the amine nitrogen to the carbonyl oxygen is a key step. rsc.org Furthermore, the dehydration of the hemiaminal to an iminium ion is facilitated by the protonation of the hydroxyl group, turning it into a good leaving group (water). rsc.org In some systems, proton transfer can be the rate-limiting step or can be photoinduced to initiate the reaction. rsc.orgresearchgate.net The interplay of these acid-base equilibria and proton transfer events is critical for controlling the reaction pathway and achieving efficient product formation. rsc.org

Table 4: Typical pKa Values for Conjugate Acids of Amines

Amine TypeExampleApproximate pKa of Conjugate Acid (RNH₃⁺)Reference
Ammonia (B1221849)NH₃9.25 msu.edu
Primary AlkylamineCH₃CH₂NH₂ (Ethylamine)10.8 docbrown.info
Secondary Alkylamine(CH₃)₂NH (Dimethylamine)10.7 msu.edu
Aromatic AmineC₆H₅NH₂ (Aniline)4.6 openstax.org

Advanced Spectroscopic and Structural Characterization of Tetrahydrofuran 2 Amine

High-Resolution Spectroscopic Analysis

High-resolution spectroscopic techniques are indispensable for probing the molecular intricacies of Tetrahydrofuran-2-amine, offering insights into its structural and electronic properties.

Nuclear Magnetic Resonance (NMR) for Conformational and Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed structure and conformational preferences of this compound in solution. The five-membered tetrahydrofuran (B95107) (THF) ring is not planar but exists in a dynamic equilibrium of puckered conformations, primarily the twisted (C₂) and envelope (or bent, Cₛ) forms. aip.orgkhanacademy.org This puckering is a result of the molecule minimizing ring strain and torsional strain. The interconversion between these conformers occurs rapidly on the NMR timescale through a process known as pseudorotation. aip.orgresearchgate.net

The introduction of an amine group at the C2 position significantly influences this conformational equilibrium. The position and orientation (axial or equatorial) of the amine substituent affect the relative energies of the various conformers. The analysis of ¹H and ¹³C NMR spectra, including chemical shifts, coupling constants (especially ³JHH), and Nuclear Overhauser Effect (NOE) data, provides critical information for assigning the major conformation and the configuration of the chiral center. copernicus.orgauremn.org.br

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound (Based on data from related tetrahydrofuran derivatives)

AtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
C2-H3.5 - 4.560 - 70
C3-H₂1.8 - 2.225 - 35
C4-H₂1.6 - 2.024 - 30
C5-H₂3.6 - 4.065 - 75
NH₂Broad, 1.0 - 3.0N/A

Note: Chemical shifts are dependent on the solvent and concentration.

Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC, NOESY), are crucial for unambiguous assignment of all proton and carbon signals and for determining through-bond and through-space correlations, which are essential for detailed conformational analysis. nih.govmdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interaction Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint of this compound, allowing for the identification of its functional groups and the study of intermolecular interactions like hydrogen bonding. acs.orgnih.gov

The key vibrational modes for this compound include the N-H stretching of the primary amine, C-H stretching of the aliphatic ring, C-O-C stretching of the ether linkage, and various bending and deformation modes. The N-H stretching vibrations are typically observed in the 3300-3500 cm⁻¹ region in the IR spectrum. The presence of hydrogen bonding, either intermolecularly between molecules or intramolecularly, can cause these bands to broaden and shift to lower frequencies.

The C-O-C asymmetric stretching vibration of the THF ring is a strong band typically appearing around 1070-1140 cm⁻¹. researchgate.netmdpi.com The position and shape of this band can also be sensitive to the molecular environment and conformation. Raman spectroscopy is particularly useful for observing the symmetric vibrations of the molecule and the low-frequency modes related to the ring puckering and deformation, which are often weak in the IR spectrum. wikipedia.org

Table 2: Characteristic Vibrational Frequencies for this compound (Based on data for THF and related amines)

Vibrational ModeApproximate Frequency Range (cm⁻¹)Spectroscopy
N-H Stretch3300 - 3500FT-IR, Raman
C-H Stretch (aliphatic)2850 - 3000FT-IR, Raman
C-O-C Asymmetric Stretch1070 - 1140FT-IR
N-H Bend (Scissoring)1590 - 1650FT-IR
C-N Stretch1000 - 1250FT-IR, Raman
Ring Puckering/Deformation< 400Raman

Note: Frequencies can vary based on the physical state (solid, liquid, gas) and solvent.

By analyzing the vibrational spectra under different conditions (e.g., varying concentration or solvent), one can gain insights into the nature and strength of hydrogen bonding involving the amine group and the ether oxygen. nih.govuba.ar

Electronic Absorption (UV-Vis) and Chiroptical Spectroscopy (CD) for Electronic Structure and Enantiomeric Purity

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.orgresearchgate.net this compound, being a saturated aliphatic amine and ether, is not expected to have strong absorptions in the standard UV-Vis range (200-800 nm). The primary electronic transitions would be n → σ* transitions associated with the non-bonding electrons on the nitrogen and oxygen atoms. These transitions are typically high in energy and occur in the far-UV region (< 200 nm). khanacademy.orgresearchgate.net The presence of impurities with chromophores, however, could lead to observable UV absorption. researchgate.netmetu.edu.tr

For a chiral molecule like this compound, chiroptical techniques, particularly Circular Dichroism (CD) spectroscopy, are invaluable. hindsinstruments.com CD measures the differential absorption of left and right circularly polarized light. While the native molecule may not have a strong CD signal in the accessible UV range, derivatization of the amine group with a chromophoric agent can induce a measurable CD spectrum. d-nb.info The sign and intensity of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the chiral center. This makes CD an excellent tool for determining the enantiomeric purity and assigning the absolute stereochemistry of this compound, often in conjunction with theoretical calculations. researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the conformation of the molecule. acs.org While no crystal structure for this compound itself is cited in the provided search results, the structures of its derivatives or salts can offer significant insights into its likely solid-state architecture. researchgate.netacs.org

In the solid state, the THF ring would adopt a specific puckered conformation (either twist or envelope) that is locked into the crystal lattice. acs.org The analysis would reveal the precise orientation of the amine group relative to the ring. Furthermore, X-ray crystallography provides a detailed picture of the intermolecular interactions, such as hydrogen bonding networks involving the amine group and the ether oxygen, which dictate the packing of the molecules in the crystal. researchgate.net Such information is crucial for understanding the physical properties of the solid material.

Table 3: Expected Structural Parameters from X-ray Crystallography (Based on general data for THF derivatives)

ParameterExpected Value
C-O Bond Length~1.43 Å
C-C Bond Length~1.53 Å
C-N Bond Length~1.47 Å
Ring PuckeringEnvelope (Cₛ) or Twist (C₂) conformation
Intermolecular InteractionsHydrogen bonding (N-H···O, N-H···N)

Chromatographic Techniques for Stereoisomer Separation and Purity Assessment (e.g., Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, purification, and purity assessment of this compound. Given its chiral nature, the separation of its enantiomers is of particular importance. chromatographyonline.com This is typically achieved using chiral HPLC, which employs a chiral stationary phase (CSP). mdpi.comscas.co.jp

The direct separation of the enantiomers of this compound can be accomplished on various types of CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), Pirkle-type phases, or macrocyclic glycopeptides. chromatographyonline.comchromatographyonline.com The choice of CSP and mobile phase is critical for achieving good resolution. For basic compounds like amines, the addition of a small amount of a basic modifier, such as diethylamine (B46881) or triethylamine, to the mobile phase (often a mixture of hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol) is frequently necessary to improve peak shape and resolution. mdpi.com

Alternatively, an indirect method can be used where the racemic amine is derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. sciepub.com However, the direct method using a CSP is generally preferred for its simplicity and for avoiding potential complications with the derivatization reaction. sigmaaldrich.com

Table 4: General Chiral HPLC Method Development Strategy for this compound

ParameterOptions and Considerations
Column (CSP) Polysaccharide-based (e.g., Chiralcel OD-H, Chiralpak AD), Pirkle-type
Mobile Phase Normal Phase: Hexane/Isopropanol, Hexane/Ethanol
Reversed Phase: Acetonitrile/Water, Methanol/Water with buffer
Mobile Phase Modifier Basic compounds: Add ~0.1% Diethylamine or Triethylamine
Detection UV (if derivatized or at low wavelength), Refractive Index (RI), or Mass Spectrometry (MS)

The purity of each separated enantiomer can be assessed by calculating the enantiomeric excess (ee) from the peak areas in the chromatogram.

Computational and Theoretical Studies on Tetrahydrofuran 2 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a prominent quantum mechanical method used to study the electronic structure of many-body systems, such as atoms and molecules. sciepub.com This approach allows for the determination of various molecular properties based on the electron density. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), have been instrumental in characterizing Tetrahydrofuran-2-amine and its derivatives. researchgate.net

The geometry of a molecule is fundamental to its properties. Geometric optimization calculations determine the lowest energy arrangement of atoms, providing insights into bond lengths, bond angles, and dihedral angles. For the tetrahydrofuran (B95107) (THF) ring, a key structural feature of this compound, studies have focused on its puckered conformations. The two most stable conformers are the "twisted" (C2 symmetry) and "bent" (Cs symmetry) forms. researchgate.netmdpi.com Recent studies have indicated that the twisted C2 conformer is slightly more stable than the bent Cs conformer. researchgate.netmdpi.com

The introduction of an amine group at the 2-position of the THF ring influences the conformational preference. The orientation of the amine group relative to the ring further increases the number of possible conformers. Computational studies on related N-substituted peptide tertiary amides highlight that steric interactions, such as allylic 1,3 strain, can significantly restrict rotation around the Cα-nitrogen bond, favoring specific conformations. nih.gov DFT geometry optimization of related complex molecules has shown a good correlation between calculated and experimental metrics, validating the use of these theoretical approaches. mdpi.com

Optimized Geometrical Parameters of Tetrahydrofuran (THF) from DFT Calculations
ParameterCalculated Value (B3LYP/6-311++G(2d,2p))Experimental Value
C-C Bond Length (Å)1.5381.528-1.537
C-O Bond Length (Å)1.4431.443-1.446

The electronic structure of a molecule governs its reactivity. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP).

The HOMO-LUMO gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller gap suggests that the molecule is more polarizable and reactive. nih.gov For the parent tetrahydrofuran molecule, the HOMO-LUMO energy gap has been calculated to be approximately 6.558 eV. The introduction of an amine group, a strong electron-donating group, is expected to raise the HOMO energy level and potentially lower the LUMO energy, thereby reducing the HOMO-LUMO gap and increasing the reactivity of the molecule. Studies on amino-substituted THF have shown that increasing the number of amino groups leads to a decrease in the energy gap, indicating enhanced reactivity. sciepub.com

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. dtic.mil It uses a color scale to indicate electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions. nih.gov In tetrahydrofuran, the oxygen atom represents a region of negative potential, making it susceptible to electrophilic attack. For this compound, the nitrogen atom of the amine group would also present a region of high electron density, representing a primary site for electrophilic attack and hydrogen bonding. dtic.mil

Calculated Electronic Properties of Tetrahydrofuran and Amino Derivatives
MoleculeHOMO (eV)LUMO (eV)Energy Gap (eV)
Tetrahydrofuran-7.12-0.566.56
Amino Tetrahydrofuran-6.21-0.875.34

Theoretical vibrational frequency calculations are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, a theoretical spectrum can be generated and compared with experimental data. uow.edu.au For tetrahydrofuran, DFT calculations have been used to assign the fundamental vibrations, including C-H stretching, scissoring, and twisting modes, with good agreement to experimental spectra. researchgate.net

In this compound, the vibrational spectrum would be characterized by additional modes associated with the amine group, such as N-H stretching, bending (scissoring), and rocking vibrations. researchgate.net For instance, a study on amino tetrahydrofuran calculated symmetric N-H stretching around 3500 cm⁻¹. researchgate.net The correlation between calculated and experimental frequencies often requires the use of scaling factors to account for anharmonicity and limitations of the theoretical model. uow.edu.au

Quantum chemical calculations are invaluable for elucidating reaction mechanisms by identifying intermediates and transition states. researchgate.net For reactions involving tetrahydrofuran derivatives, DFT has been used to model reaction pathways, such as ring-expansion reactions and cyclizations. researchgate.netrsc.org These studies involve locating the transition state structures and calculating the activation energy barriers, which determine the kinetics of the reaction. researchgate.net

For example, in a study of a photochemical ring expansion to form a tetrahydrofuran derivative, DFT calculations were used to explore different mechanistic pathways, including concerted, ionic, and diradical routes. rsc.org The calculations revealed that the reaction proceeds via a diradical pathway with a low activation energy. rsc.org Similarly, for reactions involving this compound, such as nucleophilic additions or amide bond formations, transition state modeling can predict the most favorable reaction pathways and explain stereochemical outcomes. researchgate.netbeilstein-journals.org

Vibrational Frequency Calculations and Spectroscopic Correlation

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including conformational changes and interactions with solvent molecules. helmholtz-berlin.de Classical MD simulations, using force fields like OPLS-AA, can model the behavior of molecules like tetrahydrofuran in the liquid state. helmholtz-berlin.de

For this compound, MD simulations can reveal its conformational flexibility in solution. The simulations can track the puckering of the THF ring and the rotation of the amine group, providing a dynamic picture of the accessible conformations. Furthermore, MD simulations are crucial for understanding solvent interactions. They can model the hydrogen bonding between the amine group of the solute and solvent molecules, as well as the solvation of the polar ether oxygen. ucd.ie The explicit inclusion of solvent molecules in simulations has been shown to be critical for accurately capturing the structural and reactive properties of solutes, as the solvent can significantly influence the conformation and energetics through hydrogen bonding and other non-covalent interactions. ucd.ieescholarship.org

Investigation of Tautomeric Forms and Isomerism

Tautomerism is a form of isomerism where molecules can interconvert through the migration of a proton. For this compound, potential tautomerism exists between the amine form and the corresponding imine form, which would involve a ring-opening to an amino-aldehyde. A study on the related compound 2-hydroxytetrahydrofuran (B17549) investigated the ring-chain tautomerism with its open-chain form, 4-hydroxybutanal. researchgate.net It was found that the cyclic tautomer is the predominant form. researchgate.net

While direct studies on the tautomerism of this compound are scarce, research on similar Schiff base derivatives shows that the equilibrium between enol-imine and keto-amine tautomers is highly dependent on the solvent. mdpi.com Computational methods can be employed to calculate the relative stabilities of the different tautomeric forms of this compound in various environments. asianpubs.org Additionally, (Z,E)-isomerism around any potential C=N double bond in tautomeric forms is another aspect that can be investigated computationally. Studies on related hetaryl-ylideneacetonitriles have explored this type of isomerism. researchgate.net

Solvation Models and Solvent Effects on Energetics and Reactivity

Computational studies are essential for understanding how the solvent environment influences the behavior of molecules like this compound. Solvation models, integrated into quantum chemical calculations, allow for the prediction of molecular properties, stability, and reactivity in the solution phase. These models range from implicit continuum models, which represent the solvent as a uniform polarizable medium, to explicit models that consider individual solvent molecules.

The choice of solvation model can significantly impact the calculated properties. Commonly used implicit models include the Polarizable Continuum Model (PCM) and its variants (e.g., IEF-PCM, C-PCM), the Solvation Model based on Density (SMD), and the Conductor-like Screening Model (COSMO). mdpi.com These models are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent. For instance, the SMD model is known for its accuracy in predicting solvation free energies for a wide range of solutes and solvents. mdpi.comacs.org Explicit solvation models, often used in hybrid approaches, involve placing a number of solvent molecules around the solute to account for specific short-range interactions, such as hydrogen bonding, which are crucial for accurately describing the behavior of amines and ethers. researchgate.netresearchgate.net

The solvent environment profoundly affects the energetics and, consequently, the reactivity of this compound. The polarity of the solvent can alter the relative stability of different conformers or tautomers and influence the energy barriers of reactions.

Detailed Research Findings

While specific computational studies on the solvation of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from theoretical investigations of structurally related molecules. For example, a study on the tautomerism of 2-amino-1,3,4-thiadiazole (B1665364) using Density Functional Theory (DFT) with the B3LYP functional and the PCM model demonstrates the typical influence of solvents on such systems. sid.ir

Table 1: Calculated Total Energies and Dipole Moments of 2-amino-1,3,4-thiadiazole Tautomers in Different Media Data sourced from a study on a related heterocyclic amine to illustrate solvent effects. sid.ir

TautomerMediumTotal Energy (Hartree)Dipole Moment (Debye)
ATD (amino form)Gas Phase-697.38793.57
THF-697.39725.33
DMSO-697.39915.77
Water-697.39935.82
ITD (imino form)Gas Phase-697.37196.16
THF-697.38769.14
DMSO-697.38999.84
Water-697.39019.92

These findings illustrate that polar solvents stabilize polar species. For this compound, which possesses both a hydrogen-bond-donating amino group and a hydrogen-bond-accepting ether oxygen, solvent interactions are expected to be significant. In polar protic solvents like water, hydrogen bonding with both the amino group and the ether oxygen would lead to strong solvation and stabilization. In aprotic polar solvents like DMSO or even the moderately polar THF itself, dipole-dipole interactions would be the primary mode of stabilization. sid.irrsc.org

Solvent effects also dictate chemical reactivity. For amines, basicity (often quantified by the pKa of the conjugate acid) is highly solvent-dependent. mdpi.com Computational methods employing thermodynamic cycles and continuum solvation models can predict pKa values with considerable accuracy. diva-portal.orgnih.gov The calculations show that the deprotonation Gibbs free energy, and thus the pKa, changes significantly with the solvent's dielectric constant and its ability to solvate the proton. mdpi.com For an amine like this compound, its reactivity as a nucleophile or a base would be modulated by the solvent. Solvents that can stabilize the resulting cation (BH+) through strong interactions will enhance basicity. rsc.org Conversely, solvents that strongly solvate the neutral amine may decrease its reactivity by lowering its ground-state energy. rsc.org

Molecular Recognition Principles Involving Tetrahydrofuran 2 Amine and Its Derivatives

Stereoselective Interactions in Chiral Recognition Systems

The chirality of tetrahydrofuran-2-amine is a cornerstone of its involvement in stereoselective interactions. Chiral recognition, the ability of a chiral molecule to differentiate between the enantiomers of another chiral compound, is fundamental in biological processes and analytical chemistry. acs.orgmdpi.com The distinct three-dimensional arrangement of the amine group and the tetrahydrofuran (B95107) ring allows for diastereomeric interactions with other chiral molecules, leading to differences in binding affinity and stability. mdpi.com

In chiral chromatography, for instance, derivatives of this compound can be employed as part of a chiral stationary phase (CSP). The differential interactions between the enantiomers of an analyte and the chiral receptor enable their separation. mdpi.com These interactions are often a combination of hydrogen bonds, dipole-dipole interactions, and steric hindrance, where one diastereomeric complex is favored over the other.

Research into chiral amine derivatives has shown that the self-recognition of enantiomers can lead to a phenomenon known as self-induced diastereomeric anisochronism (SIDA) in NMR spectroscopy. acs.org This effect, arising from the formation of transient homo- and heterochiral complexes in solution, underscores the subtle yet significant stereoselective interactions at play. acs.org The stereoselectivity of reactions involving chiral amines can be influenced by factors such as the solvent and the nature of the reactants, which can alter the equilibrium between different diastereomeric transition states. beilstein-journals.orgrsc.org

Table 1: Factors Influencing Stereoselective Recognition

FactorDescriptionPotential Impact on this compound Systems
Chiral Selector/Host Structure The three-dimensional arrangement of binding sites on the chiral host molecule.The configuration (R or S) of the C2 carbon in this compound dictates the spatial orientation of the amine group, influencing how it "fits" into a chiral pocket.
Analyte/Guest Structure The stereochemistry and functional groups of the molecule being recognized.Enantiomers of a chiral guest will form diastereomeric complexes with a single enantiomer of a this compound-based host, exhibiting different stabilities.
Solvent Polarity The dielectric constant and hydrogen bonding capacity of the solvent.Polar solvents can compete for hydrogen bonding sites, potentially weakening the diastereomeric interactions. Non-polar solvents may enhance these interactions. rsc.org
Temperature Affects the thermodynamics and kinetics of complex formation and dissociation.Higher temperatures can overcome the energy differences between diastereomeric complexes, reducing chiral discrimination.

Hydrogen Bonding Networks in Intermolecular Recognition

Hydrogen bonds are directional, non-covalent interactions crucial for molecular recognition, self-assembly, and the stability of various chemical and biological structures. jchemrev.comnih.gov The amine group (-NH2) in this compound acts as a hydrogen bond donor, while the ether oxygen and the nitrogen atom itself (with its lone pair of electrons) can act as hydrogen bond acceptors. This dual functionality allows for the formation of intricate hydrogen bonding networks.

The strength of these hydrogen bonds typically ranges from 5 to 30 kJ/mol and they are highly directional. jchemrev.com In intermolecular recognition, the hydrogen atom forms a bridge between the donor atom of one molecule and an electronegative acceptor atom of another. jchemrev.com These interactions are vital in the formation of host-guest complexes and in the stabilization of crystal lattices. nih.govacs.org

The presence of both donor and acceptor sites in this compound facilitates the formation of both intramolecular and intermolecular hydrogen bonds. For example, in a protein-ligand binding scenario, the amine group could donate a hydrogen bond to a carbonyl oxygen of the protein backbone, while the ether oxygen could accept a hydrogen bond from a hydroxyl group of an amino acid side chain. The specific geometry and energetics of these hydrogen bonds are key determinants of binding affinity and specificity. nih.gov

Host-Guest Complexation Studies with this compound as a Guest or Host Moiety

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule through non-covalent interactions. researchgate.net this compound and its derivatives can function as either the guest or as a component of a larger host system.

When acting as a guest, the size, shape, and functionality of the this compound moiety are critical for its recognition and binding within the cavity of a host molecule, such as a crown ether or a cyclodextrin. science.gov The amine group can be protonated to form an ammonium (B1175870) ion, which can then form strong hydrogen bonds and ion-dipole interactions with the host. acs.org

Conversely, this compound can be incorporated into larger macrocyclic structures to create a host molecule. The tetrahydrofuran ring provides a degree of preorganization and structural rigidity, while the amine group offers a key binding site for guest molecules. The design of such hosts often aims to create a cavity with specific electronic and steric properties to selectively bind target guests. scispace.com

Table 2: Examples of Host-Guest Systems Involving Amine Functionalities

Host TypeGuest TypePrimary InteractionsRelevance to this compound
Crown EthersAmmonium IonsHydrogen bonding, Ion-dipoleThe protonated amine of this compound can be a suitable guest for various crown ethers. acs.org
CyclodextrinsSmall Organic MoleculesHydrophobic interactions, Hydrogen bondingThe tetrahydrofuran ring can be included within the hydrophobic cavity of a cyclodextrin, with the amine group interacting at the rim.
CalixarenesAmines, Ammonium IonsCation-π interactions, Hydrogen bondingThe aromatic cavities of calixarenes can bind the this compound guest through a combination of forces.
Supramolecular CagesCationic MoleculesElectrostatic interactions, Hydrogen bonding, Steric confinementThis compound derivatives could be encapsulated within water-soluble supramolecular assemblies. escholarship.org

π-π Stacking and Other Non-Covalent Interactions in Molecular Assembly

While hydrogen bonding is a dominant force, other non-covalent interactions also play a significant role in the molecular recognition of systems containing this compound, particularly when aromatic moieties are introduced into its derivatives.

Cation-π Interactions: When the amine group of this compound is protonated, the resulting ammonium cation can interact favorably with the electron-rich face of an aromatic ring. This is a strong, non-covalent interaction that is important in many biological recognition processes.

Van der Waals Forces: These are weaker, non-specific interactions arising from temporary fluctuations in electron density. While individually weak, the cumulative effect of van der Waals forces can be substantial, especially when there is good shape complementarity between the interacting molecules. The flexible tetrahydrofuran ring can adopt conformations that maximize these contacts within a binding pocket.

Solvent Effects on Molecular Recognition Phenomena

The solvent in which molecular recognition occurs is not a passive medium but an active participant that can profoundly influence the strength and nature of non-covalent interactions. iupac.orgworldscientific.com

Solvophobic Effects: In aqueous solutions, the hydrophobic effect is a major driving force for the association of non-polar molecules or non-polar parts of molecules. rsc.org While this compound is relatively polar, derivatization with non-polar groups can lead to significant hydrophobic contributions to binding in water, as the exclusion of water molecules from the binding interface is entropically favorable.

Dielectric Constant: The dielectric constant of the solvent affects the strength of electrostatic interactions. In solvents with a high dielectric constant (e.g., water), electrostatic interactions like ion-pairing and hydrogen bonds are weakened compared to in solvents with a low dielectric constant.

The choice of solvent can therefore be used to tune the selectivity and affinity of a molecular recognition system. Studies have shown that complexation strength generally decreases from water to polar protic solvents, then to dipolar aprotic solvents, and finally to apolar solvents. iupac.org

Rational Design of Recognition Systems Based on this compound Motifs

The principles of molecular recognition can be harnessed for the rational design of new molecules with specific functions, such as catalysts, sensors, or therapeutic agents. unimi.itmdpi.comnih.gov The this compound scaffold is an attractive building block for such endeavors due to its defined stereochemistry and versatile functional groups.

The design process often begins with computational modeling to predict the binding of a this compound derivative to a target molecule. cresset-group.com This involves identifying key interaction points, such as hydrogen bond donors and acceptors and hydrophobic pockets on the target. The this compound scaffold can then be modified to optimize these interactions. For example, aromatic groups can be added to exploit π-π stacking or cation-π interactions, while the stereochemistry at the C2 position can be selected to ensure optimal geometric complementarity. acs.org

A key concept in rational design is preorganization, where a host molecule is synthesized in a conformation that is already complementary to the guest, minimizing the entropic penalty of binding. researchgate.net The semi-rigid tetrahydrofuran ring contributes to the preorganization of host molecules derived from it. By strategically placing functional groups on this scaffold, it is possible to create highly selective and affine receptors for a variety of target molecules. nih.gov

Advanced Applications of Tetrahydrofuran 2 Amine in Synthetic Organic Chemistry

Utilization as a Chiral Building Block for Complex Natural Products and Analogues

The rigid, chiral tetrahydrofuran (B95107) ring system is a prevalent motif in numerous natural products and biologically active molecules. nih.gov Tetrahydrofuran-2-amine serves as an excellent chiral building block, providing a pre-defined stereocenter and functional handles for elaboration into more complex structures.

A notable application is in the synthesis of novel C-nucleoside analogues with potential therapeutic applications. For instance, (S)-Tetrahydrofuran-2-amine derivatives are key intermediates in the synthesis of histamine (B1213489) H3-ligands. Starting from L-glutamic acid, a synthetic route can produce (+)-4(5)-[(2R,5S)-(5-Aminomethyl)tetrahydrofuran-2-yl]imidazole. acs.org This compound, a 5'-amino derivative of a novel imidazole (B134444) C-nucleoside, and its epimers have been synthesized and evaluated for their biological activity, with one enantiomer, imifuramine, identified as a novel histamine H3-agonist. acs.org This highlights the utility of the aminotetrahydrofuran scaffold in medicinal chemistry for creating analogues of bioactive compounds.

Furthermore, synthetic strategies have been developed for the catalytic enantioselective formation of polysubstituted tetrahydrofuran derivatives. chemistryviews.org Methodologies such as sequential one-pot copper-catalyzed asymmetric Henry reactions and iodocyclizations of γ,δ-unsaturated alcohols provide access to highly functionalized tetrahydrofurans. These products can be readily converted into the corresponding chiral amines, demonstrating a pathway to complex chiral building blocks derived from the fundamental tetrahydrofuran structure. chemistryviews.org The availability of such building blocks is crucial for the diversity-oriented synthesis of libraries of natural product analogues for drug discovery.

Role as a Chiral Auxiliary in Asymmetric Transformations

A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org While prominent examples like Evans oxazolidinones and Myers pseudoephedrine amides are widely used, the application of this compound itself as a chiral auxiliary is not extensively documented in mainstream literature. However, its structure possesses the key features required for such a role: a stereogenic center and a reactive functional group (the amine) for covalent attachment to a substrate.

Theoretically, this compound could be employed in a manner analogous to other chiral amines. It can be converted into an amide by reaction with a carboxylic acid derivative. Deprotonation of the α-proton would generate a chiral enolate. The stereochemical course of subsequent reactions, such as alkylation, would be directed by the chiral tetrahydrofuran moiety. wikipedia.org The oxygen atom of the THF ring could participate in chelation with a metal cation (e.g., lithium), creating a rigid, chair-like transition state that would enhance facial selectivity during the approach of an electrophile.

After the asymmetric transformation, the auxiliary would be cleaved from the product, typically through hydrolysis, to release the enantiomerically enriched carboxylic acid, alcohol, or ketone, while ideally allowing for the recovery of the this compound auxiliary. wikipedia.org Although specific, high-yielding examples of this strategy are not prevalent, the fundamental principles of asymmetric synthesis support its potential utility.

Table 1: Theoretical Application of this compound as a Chiral Auxiliary

Step Description Key Feature Utilized
1. Attachment Acylation of the amine with a prochiral carboxylic acid chloride or anhydride. Nucleophilic primary amine
2. Stereocontrol Formation of a metal enolate and subsequent diastereoselective alkylation. C2 stereocenter; potential O-metal chelation

| 3. Cleavage | Hydrolysis of the amide bond to release the chiral product and recover the auxiliary. | Labile amide bond |

Ligand Design and Application in Asymmetric Catalysis

The development of novel chiral ligands is a cornerstone of asymmetric catalysis. researchgate.net Chiral molecules containing heteroatoms like nitrogen and oxygen are frequently used as ligands for transition metals, as they are often easy to synthesize and form stable metal complexes. this compound, containing both a primary amine and an ether oxygen, is an attractive precursor for the design of N,O-bidentate ligands.

By modifying the amine group, a variety of ligands can be conceptualized. For example, reaction with a phosphine-containing electrophile could yield a P,N-ligand, a class known for its effectiveness in numerous catalytic transformations, including palladium-catalyzed allylic substitutions. researchgate.net Alternatively, condensation with a picolinic acid derivative could furnish a pyridyl amide ligand, which can coordinate to metals as an N,N- or N,O-donor.

The efficacy of such ligands in asymmetric catalysis would depend on the formation of a stable, chiral coordination sphere around the metal center. This chiral environment dictates the enantioselectivity of the catalytic cycle. For instance, a rhodium or iridium complex of a this compound-derived ligand could potentially be used in the asymmetric hydrogenation of prochiral olefins or imines to produce chiral amines and other valuable products. acs.org While specific ligands derived directly from the parent this compound are not widely reported, the modular nature of ligand synthesis suggests this is a promising area for exploration.

Table 2: Potential Ligand Types Derived from this compound

Ligand Type Potential Synthesis Target Catalytic Reaction Metal
N,O-Ligand Condensation with 2-pyridinecarboxaldehyde (B72084) to form a Schiff base. Asymmetric allylation Zinc
P,N-Ligand Reaction with chlorodiphenylphosphine. Asymmetric allylic alkylation Palladium
Bis(oxazoline) Ligand Conversion of the amine to an amino alcohol, then cyclization. Diels-Alder reaction Copper, Zinc

| Diphosphane Ligand | Dimerization and conversion to a C2-symmetric diphosphane. | Asymmetric hydrogenation | Rhodium, Iridium |

Development of Novel Methodologies for Carbon-Carbon and Carbon-Nitrogen Bond Formation

The development of efficient methods for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is fundamental to organic synthesis. This compound and its derivatives have been implicated in novel bond-forming reactions.

In the realm of C-N bond formation, the direct amination of a tetrahydrofuran ring is a key transformation. researchgate.net Additionally, the synthesis of complex molecules like (+)-4(5)-[(2R,5S)-(5-Aminomethyl)tetrahydrofuran-2-yl]imidazole involves the strategic formation of a C-N bond to attach the aminomethyl side chain, often accomplished through reduction of an azide (B81097) or nitrile precursor. acs.org Such methods provide access to valuable amine-functionalized heterocycles.

More recently, innovative palladium-catalyzed methodologies have been developed for C-C bond formation using tetrahydrofuran moieties. One such method is the thianthrenation-enabled tetrahydrofuran-2-yl methylation of (hetero)arenes. This process allows for the mild and efficient coupling of a tetrahydrofuran unit to a range of aromatic and heteroaromatic systems, which are common cores in pharmaceuticals and agrochemicals. The reaction proceeds via a syn-heteropalladation mechanistic pathway and demonstrates the potential for creating complex, non-planar structures that are of high interest in drug discovery.

Strategies for Late-Stage Functionalization and Diversification

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex, drug-like molecule in the final steps of a synthesis. This approach allows for the rapid generation of a diverse library of analogues for structure-activity relationship (SAR) studies without the need to re-synthesize each molecule from scratch.

The palladium-catalyzed tetrahydrofuran-2-yl methylation of (hetero)arenes is an excellent example of an LSF strategy. This reaction can be applied to complex, pre-existing (hetero)arene structures, introducing the tetrahydrofuran-2-methyl group regioselectively. The mild conditions and the ability to perform the reaction enantioselectively make it a valuable tool for diversifying lead compounds. The introduction of the tetrahydrofuran moiety can significantly alter the physicochemical properties of the parent molecule, such as solubility, metabolic stability, and cell permeability, potentially leading to improved drug candidates.

This type of LSF, which installs a saturated, sp3-rich heterocyclic fragment, is particularly valuable as it helps to move beyond the predominantly flat, sp2-hybridized structures that have historically dominated medicinal chemistry, opening up new areas of chemical space.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing Tetrahydrofuran-2-amine derivatives?

Methodological Answer:
this compound derivatives are typically synthesized via coupling reactions. For example, 6-Chloro-N-((tetrahydrofuran-2-yl)methyl)pyrazin-2-amine is prepared by reacting 6-chloropyrazine-2-carboxylic acid with oxolan-2-ylmethanamine using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent and triethylamine as a base. Reactions are conducted under anhydrous conditions in solvents like THF, followed by purification via recrystallization or chromatography . Key parameters include temperature control (room temperature to 60°C) and inert atmospheres to prevent undesired side reactions.

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:
this compound derivatives are classified as hazardous. Researchers must:

  • Use personal protective equipment (PPE): gloves, lab coats, and eye protection.
  • Avoid inhalation, skin contact, or ingestion.
  • Work in a fume hood to minimize vapor exposure.
  • Refer to Safety Data Sheets (SDS) for specific hazards (e.g., organ toxicity or flammability).
  • Store at -20°C for long-term stability, as recommended for similar amines .

Basic: How can solvent selection influence the reactivity of this compound in substitution reactions?

Methodological Answer:
Polar aprotic solvents like DMF or DMSO enhance nucleophilic substitution reactions by stabilizing transition states without participating in hydrogen bonding. For example, sodium azide substitution reactions with this compound derivatives proceed efficiently in DMF at room temperature, yielding azido derivatives. Conversely, THF is preferred for reactions requiring milder conditions, such as amine coupling with carboxylic acids .

Advanced: How can researchers resolve contradictions in catalytic activity data for enzyme inhibition studies involving this compound analogs?

Methodological Answer:
Discrepancies may arise from variations in enzyme isoforms, assay conditions (pH, temperature), or impurities in compound batches. To address this:

  • Validate enzyme sources (e.g., recombinant vs. native proteins).
  • Perform kinetic assays (e.g., IC₅₀ measurements) under standardized conditions.
  • Use high-purity compounds (≥98%, verified by HPLC) and control for solvent effects (e.g., DMSO concentrations ≤1%) .

Advanced: What mechanistic insights explain the oxidation behavior of this compound derivatives?

Methodological Answer:
Oxidation of the tetrahydrofuran ring or amine group depends on the reagent. For example:

  • Hydrogen peroxide selectively oxidizes the amine to hydroxylamine derivatives.
  • Potassium permanganate in acidic conditions cleaves the tetrahydrofuran ring, forming carboxylic acids.
    Mechanistic studies using NMR and mass spectrometry can track intermediate formation, while computational modeling (DFT) elucidates electron transfer pathways .

Advanced: How can stereochemical outcomes be controlled in the synthesis of chiral this compound derivatives?

Methodological Answer:
Chiral resolution or asymmetric catalysis is critical. For (S)-Tetrahydrofuran-2-yl-methylamine, enantioselective synthesis employs chiral auxiliaries or catalysts (e.g., Ru-BINAP complexes). Reaction monitoring via chiral HPLC or circular dichroism ensures enantiomeric excess (ee) >99%. Case studies show that solvent polarity and temperature significantly impact stereoselectivity .

Advanced: What analytical techniques are recommended for characterizing this compound derivatives and verifying purity?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity and stereochemistry.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves absolute configuration for chiral derivatives.
  • HPLC : Quantifies purity (≥98%) and detects impurities at <0.1% levels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.